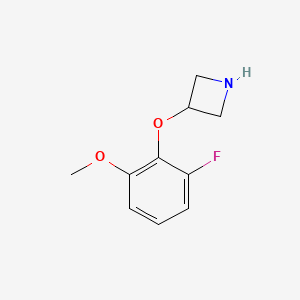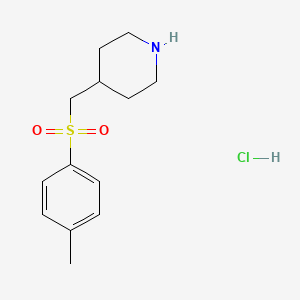
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)-, also known as (2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diyl diacetate, is an organic compound with the molecular formula C14H22O4 and a molecular weight of 254.3221 g/mol . This compound is characterized by its two acetate groups attached to a diene structure, making it a versatile molecule in various chemical reactions and applications.
准备方法
The synthesis of 2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- can be achieved through several synthetic routes. One common method involves the acetylation of 2,6-dimethyl-2,6-octadiene-1,8-diol using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, with the diol being dissolved in an appropriate solvent like dichloromethane, and the acetic anhydride added dropwise. The mixture is then stirred at room temperature for several hours until the reaction is complete. The product is purified by standard techniques such as column chromatography.
化学反应分析
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diacetate groups back to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or sodium ethoxide.
Hydrolysis: The diacetate groups can be hydrolyzed to yield the parent diol using acidic or basic conditions.
科学研究应用
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving acetylation and deacetylation processes.
作用机制
The mechanism of action of 2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- involves its ability to undergo hydrolysis to release acetic acid and the corresponding diol. This hydrolysis can be catalyzed by enzymes such as esterases, which are present in various biological systems. The released diol can then participate in further biochemical reactions, depending on the specific context and application .
相似化合物的比较
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- can be compared with other similar compounds such as:
10-Hydroxygeraniol: This compound has a similar diene structure but with hydroxyl groups instead of acetate groups.
(2E,6E)-2,6-Dimethylocta-2,6-diene-1,8-diol: This is the parent diol from which the diacetate is derived.
(2E,6Z)-2,6-Dimethylocta-2,6-diene-1,8-diol: This is a stereoisomer of the parent diol with different geometric configuration.
The uniqueness of 2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- lies in its diacetate groups, which provide distinct reactivity and applications compared to its parent diol and other similar compounds.
属性
分子式 |
C14H26O6 |
|---|---|
分子量 |
290.35 g/mol |
IUPAC 名称 |
acetic acid;(2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diol |
InChI |
InChI=1S/C10H18O2.2C2H4O2/c1-9(6-7-11)4-3-5-10(2)8-12;2*1-2(3)4/h5-6,11-12H,3-4,7-8H2,1-2H3;2*1H3,(H,3,4)/b9-6+,10-5+;; |
InChI 键 |
VZPSYPCFZFSAQF-KVYBOMEPSA-N |
手性 SMILES |
C/C(=C\CO)/CC/C=C(\C)/CO.CC(=O)O.CC(=O)O |
规范 SMILES |
CC(=CCO)CCC=C(C)CO.CC(=O)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080969.png)

![2-[3-(4-Ethylphenyl)phenyl]ethan-1-amine](/img/structure/B12080972.png)

![2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12080977.png)
![(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12080978.png)

![1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)

![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)




